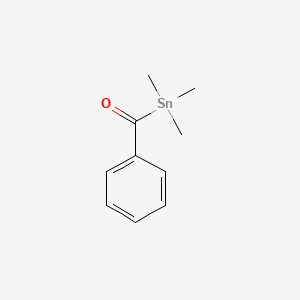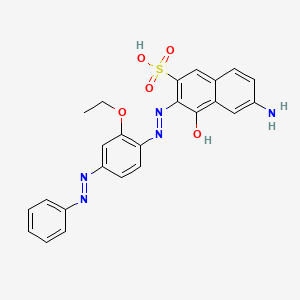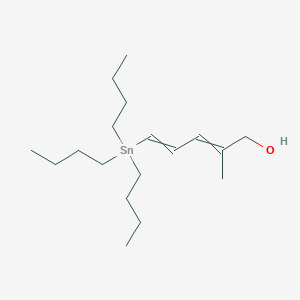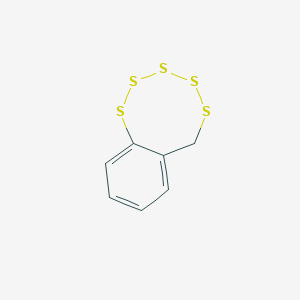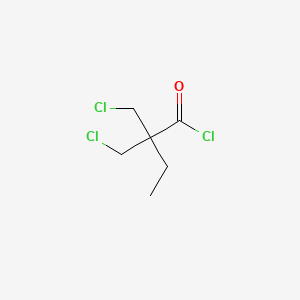![molecular formula C12H6F3NO4 B14288850 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- CAS No. 119969-36-7](/img/structure/B14288850.png)
2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-
Descripción general
Descripción
2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- is an organic compound that features a furan ring substituted with a nitro group and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- typically involves the reaction of 2-furancarboxaldehyde with 2-nitro-4-(trifluoromethyl)benzene under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product. The exact methods can vary depending on the desired scale and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-furancarboxylic acid derivatives.
Reduction: Formation of 2-furancarboxaldehyde, 5-[2-amino-4-(trifluoromethyl)phenyl]-.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the trifluoromethyl group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxaldehyde, 5-nitro-: Similar structure but lacks the trifluoromethylphenyl group.
2-Furancarboxaldehyde, 5-[2-chloro-4-(trifluoromethyl)phenyl]-: Similar structure with a chloro group instead of a nitro group.
Uniqueness
2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- is unique due to the presence of both the nitro and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group provides potential sites for further chemical modification.
Propiedades
IUPAC Name |
5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO4/c13-12(14,15)7-1-3-9(10(5-7)16(18)19)11-4-2-8(6-17)20-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZULJQXUHQQWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403937 | |
| Record name | 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119969-36-7 | |
| Record name | 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-NITRO-4-(TRIFLUOROMETHYL)PHENYL)-2-FURALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


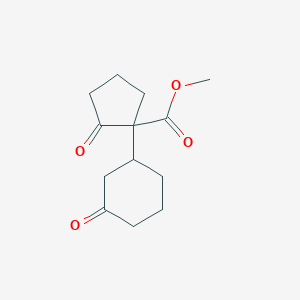
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
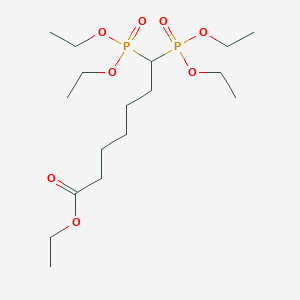
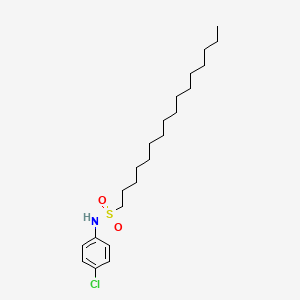
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
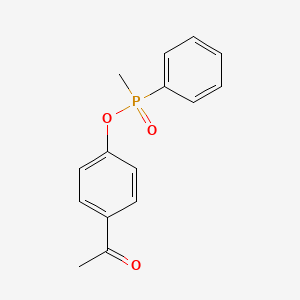
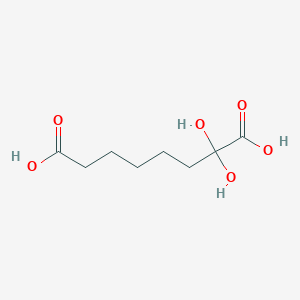
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
